molecular formula C7H9NO B1213058 5-Amino-2-methylphenol CAS No. 2835-95-2

5-Amino-2-methylphenol

Cat. No.: B1213058
CAS No.: 2835-95-2
M. Wt: 123.15 g/mol
InChI Key: DBFYESDCPWWCHN-UHFFFAOYSA-N
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Description

5-Amino-2-methylphenol: is an organic compound with the molecular formula C7H9NO . It is also known by other names such as 3-Hydroxy-4-methylaniline and 4-Amino-2-hydroxytoluene . This compound is a derivative of phenol and is characterized by the presence of an amino group and a methyl group attached to the benzene ring. It is commonly used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Amino-2-methylphenol involves the nucleophilic aromatic substitution of 3-chloro-4-methylnitrobenzene. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and an alcohol solvent . The reaction mixture is heated to facilitate the substitution reaction, and the product is then isolated by crystallization .

Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic hydrogenation of 3-nitro-4-methylphenol. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions . The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, sulfonyl chlorides, acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols and anilines.

Scientific Research Applications

Chemistry: 5-Amino-2-methylphenol is used as a building block in the synthesis of various organic compounds, including dyes and pigments . It is also employed in the preparation of polymers and resins.

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It has been studied for its potential antimicrobial and antioxidant properties .

Medicine: this compound is used in the pharmaceutical industry as an intermediate in the synthesis of drugs. It has been investigated for its potential use in the development of new therapeutic agents .

Industry: In industrial applications, this compound is used in the production of hair dyes and other cosmetic products. It is also employed in the manufacture of rubber chemicals and agrochemicals .

Comparison with Similar Compounds

  • 2-Amino-5-methylphenol
  • 4-Amino-2-methylphenol
  • 3-Hydroxy-4-methylaniline
  • 4-Amino-2-hydroxytoluene

Comparison: 5-Amino-2-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to 2-Amino-5-methylphenol, it has a different position of the amino and methyl groups, leading to variations in reactivity and applications . Similarly, 4-Amino-2-methylphenol has a different substitution pattern, affecting its chemical behavior and uses .

Properties

IUPAC Name

5-amino-2-methylphenol
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InChI

InChI=1S/C7H9NO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,8H2,1H3
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InChI Key

DBFYESDCPWWCHN-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)N)O
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Molecular Formula

C7H9NO
Record name 3-AMINO-6-METHYLPHENOL
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DSSTOX Substance ID

DTXSID9024489
Record name 5-Amino-2-methylphenol
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Molecular Weight

123.15 g/mol
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Physical Description

3-amino-6-methylphenol is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Slightly beige powder; [MSDSonline]
Record name 3-AMINO-6-METHYLPHENOL
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Record name 5-Amino-o-cresol
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2,427 mg/L @ 25 °C /Estimated/
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Vapor Pressure

0.00026 [mmHg], 2.6X10-4 mm Hg @ 25 °C /Estimated/
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Color/Form

Plates from water

CAS No.

2835-95-2
Record name 3-AMINO-6-METHYLPHENOL
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Record name 5-Amino-2-methylphenol
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Record name Phenol, 5-amino-2-methyl-
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Melting Point

320 to 347 °F (sublimes) (NTP, 1992), 161 °C
Record name 3-AMINO-6-METHYLPHENOL
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Synthesis routes and methods

Procedure details

In the hydrogenolysis step, 8.0 g (38 mmol) of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol was dissolved in 54 ml (162 mmol) of 3N potassium hydroxide solution in a Parr bottle. Palladium on activated carbon (0.8 g; 3% Pd/C) was added to the solution. The reaction mixture was shaken under hydrogen on a Parr apparatus for 3 hours at 70°-80° C. and 60 psi. The catalyst (Pd/C) was removed by filtration and the filtrate brought to about pH 12 with 6M HC1 (15-20 ml). The off-white crystalline product precipitated out of solution. The solution was cooled and the precipitate filtered, washed with water, and dried overnight in a vacuum oven to give 3.2 g (68% yield) of 5-amino-o-cresol, m.p. 158°-160° C.). The purity of 5-amino-o-cresol prepared by this procedure was determined to be 97% by perchloric acid titration.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-methylphenol
Reactant of Route 2
5-Amino-2-methylphenol
Reactant of Route 3
5-Amino-2-methylphenol
Reactant of Route 4
5-Amino-2-methylphenol
Reactant of Route 5
5-Amino-2-methylphenol
Reactant of Route 6
5-Amino-2-methylphenol

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